N-[[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
CAS No.: 920116-27-4
Cat. No.: VC21384813
Molecular Formula: C24H25N3O3
Molecular Weight: 403.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920116-27-4 |
|---|---|
| Molecular Formula | C24H25N3O3 |
| Molecular Weight | 403.5g/mol |
| IUPAC Name | N-[[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C24H25N3O3/c1-17-10-11-19(15-18(17)2)29-14-6-12-27-21-8-4-3-7-20(21)26-23(27)16-25-24(28)22-9-5-13-30-22/h3-5,7-11,13,15H,6,12,14,16H2,1-2H3,(H,25,28) |
| Standard InChI Key | FJSDCTBMYLKUOK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C |
| Canonical SMILES | CC1=C(C=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C |
Introduction
The compound N-[[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide is a synthetic organic molecule belonging to the class of benzimidazole derivatives. Benzimidazole-based compounds are widely recognized for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties. This detailed analysis explores its structure, synthesis, characterization, and potential applications based on available scientific data.
Synthesis
The synthesis of this compound likely involves:
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Formation of Benzimidazole Core: A reaction between o-phenylenediamine and a carboxylic acid derivative under acidic conditions.
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Attachment of the Propyl Chain: Alkylation with 3-(3,4-dimethylphenoxy)propyl bromide or similar intermediates.
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Coupling with Furan Carboxylic Acid: Amide bond formation through condensation with furan-2-carboxylic acid using coupling agents like EDCI or DCC.
These steps are standard in the synthesis of benzimidazole derivatives but can be modified to optimize yields and purity.
Characterization Techniques
The compound is characterized using advanced spectroscopic and analytical techniques:
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NMR Spectroscopy (1H and 13C):
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Proton signals from the benzimidazole ring and aromatic substituents.
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Carbon signals confirming functional groups like amide carbonyl ().
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Mass Spectrometry (MS):
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Molecular ion peak at , matching the molecular weight.
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Infrared Spectroscopy (IR):
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Peaks corresponding to functional groups:
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Amide (: ~1650 cm).
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Aromatic C-H stretching: ~3100 cm.
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Elemental Analysis:
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Confirms the molecular formula through C, H, N percentages.
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Antimicrobial Activity
Benzimidazole derivatives are known to exhibit antimicrobial properties by targeting bacterial enzymes or DNA synthesis pathways. The dimethylphenoxy group may enhance membrane permeability or binding affinity.
Anticancer Potential
Similar compounds have shown efficacy against cancer cell lines by inhibiting enzymes like dihydrofolate reductase (DHFR) or inducing apoptosis in tumor cells .
Antiparasitic Effects
Benzimidazoles are widely used in antiparasitic treatments due to their ability to disrupt microtubule formation in parasites .
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